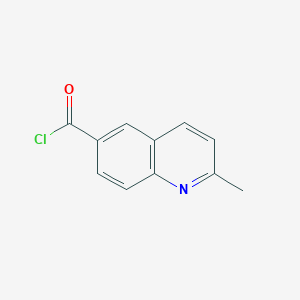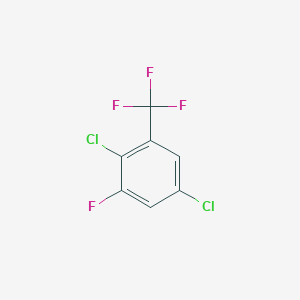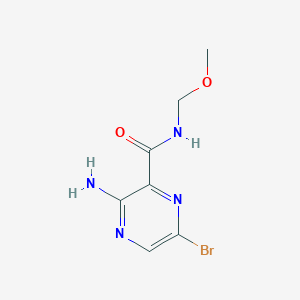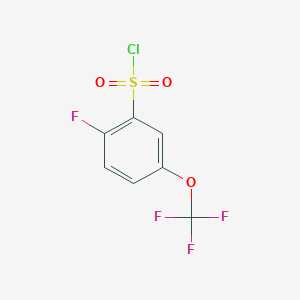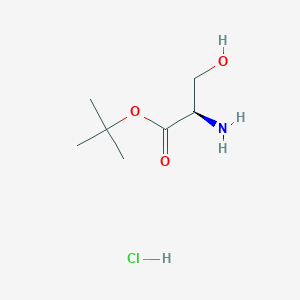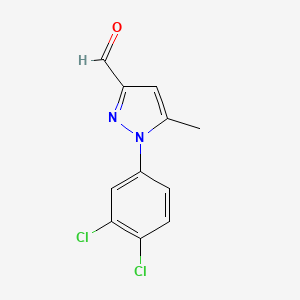![molecular formula C14H10BrF3N2O2 B1407875 5-ブロモ-2-{[2-メチル-3-(トリフルオロメチル)フェニル]アミノ}ニコチン酸 CAS No. 75369-60-7](/img/structure/B1407875.png)
5-ブロモ-2-{[2-メチル-3-(トリフルオロメチル)フェニル]アミノ}ニコチン酸
概要
説明
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a complex organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group attached to an amino-substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
科学的研究の応用
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-amino-3-(trifluoromethyl)benzoic acid, followed by coupling with 2-methyl-3-nitropyridine. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
作用機序
The mechanism of action of 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-nitrobenzoic acid
- 3-(Trifluoromethyl)aniline
- 2-Methyl-3-nitropyridine
Uniqueness
5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is unique due to the combination of its bromine, trifluoromethyl, and amino-substituted phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-bromo-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O2/c1-7-10(14(16,17)18)3-2-4-11(7)20-12-9(13(21)22)5-8(15)6-19-12/h2-6H,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCCDJNSXPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

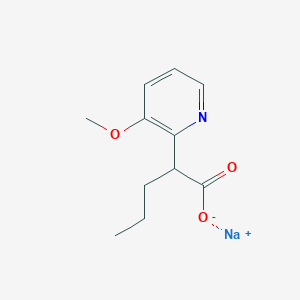
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)
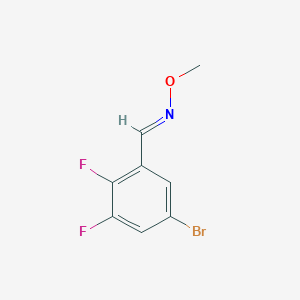
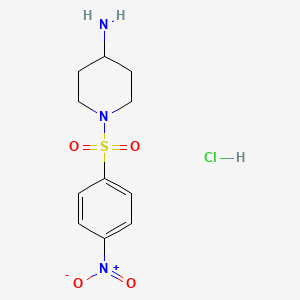
![2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol](/img/structure/B1407802.png)
